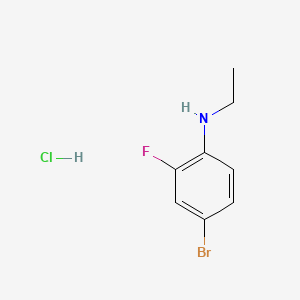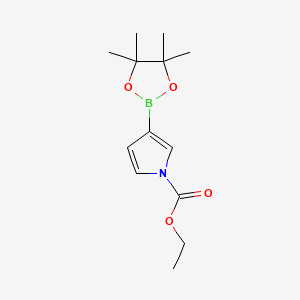
4-Bromo-N-ethyl-2-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-ethyl-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H10BrClFN . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes . It has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .
Synthesis Analysis
The synthesis of related compounds like 4-Bromo-2-fluoroaniline involves the use of iron and NH4Cl . The reaction mixture is stirred at 90°C for 2 hours . The organic phase is then separated and subjected to HPLC analysis to obtain the assay yield .Molecular Structure Analysis
The molecular structure of 4-Bromo-N-ethyl-2-fluoroaniline hydrochloride can be represented by the InChI code: 1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H . The molecular weight of the compound is 254.53 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, 4-Bromo-2-fluoroaniline is used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It is also used in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.53 .Applications De Recherche Scientifique
Organic Synthesis and Intermediates
4-Bromo-N-ethyl-2-fluoroaniline hydrochloride finds its primary use in scientific research as an intermediate for organic synthesis. Researchers utilize it as a building block to create more complex molecules. Its unique combination of functional groups makes it valuable for constructing diverse organic compounds .
Boronic Acid Derivatives
The compound plays a crucial role in the synthesis of boronic acid derivatives. Specifically, it contributes to the preparation of 4-amino-3-fluorophenyl boronic acid. These derivatives are essential in various fields, including medicinal chemistry and materials science .
Ultraviolet-Visible (UV-Vis) Titration
Researchers modify and synthesize boronic acid derivatives for UV-Vis titration. The presence of the bromine and fluorine atoms allows precise analysis using UV-Vis spectroscopy. This technique is widely used in analytical chemistry and biochemistry .
Materials Science and Polymer Chemistry
Due to its unique structure, 4-Bromo-N-ethyl-2-fluoroaniline hydrochloride can be incorporated into polymer chains. Researchers explore its use in designing functional polymers, such as those with specific optical or electronic properties. These applications extend to sensors, coatings, and advanced materials .
Pharmaceutical Research
While not directly used as a drug, this compound serves as a valuable tool in pharmaceutical research. Scientists study its reactivity, stability, and interactions with other molecules. Insights gained from such studies contribute to drug development and optimization .
Agrochemicals and Pesticides
The compound’s unique combination of functional groups makes it relevant in agrochemical research. Researchers investigate its potential as a building block for designing novel pesticides or herbicides. The goal is to enhance crop protection and minimize environmental impact .
If you need additional information or have any other requests, feel free to ask! 😊
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mécanisme D'action
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Aniline derivatives typically interact with their targets through various chemical reactions, often involving the substitution of the bromine or fluorine atom .
Biochemical Pathways
It’s known that aniline derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that aniline derivatives are generally well-absorbed and can be metabolized, primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of aniline derivatives .
Propriétés
IUPAC Name |
4-bromo-N-ethyl-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCNPLPHMNKJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682001 |
Source


|
| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-17-9 |
Source


|
| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)







